(3-Methoxyoxetan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyoxetan-3-yl)methanamine: is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of a methoxy group attached to the oxetane ring and an amine group attached to the methylene carbon. It is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyoxetan-3-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the methoxy and amine groups. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The methoxy group can be introduced via nucleophilic substitution reactions, and the amine group can be introduced through reductive amination or other amination techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyoxetan-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxetanes.
Scientific Research Applications
Chemistry: In chemistry, (3-Methoxyoxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers may explore its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and structural features make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Methoxyoxetan-3-yl)methanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the nature of the target and the specific biological system being studied.
Comparison with Similar Compounds
(3-Fluorooxetan-3-yl)methanamine: This compound has a fluorine atom instead of a methoxy group, which can significantly alter its reactivity and interactions.
(3-Chlorooxetan-3-yl)methanamine:
Uniqueness: (3-Methoxyoxetan-3-yl)methanamine is unique due to the presence of the methoxy group, which can affect its electronic properties and reactivity. This makes it distinct from its halogenated counterparts and allows for different applications and reaction pathways.
Properties
IUPAC Name |
(3-methoxyoxetan-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-7-5(2-6)3-8-4-5/h2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVKWJHBOZALKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.